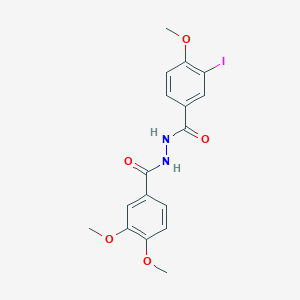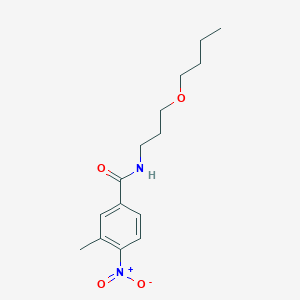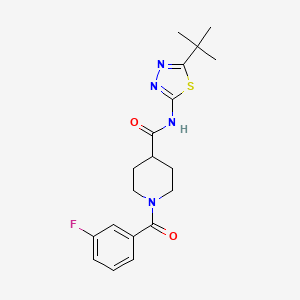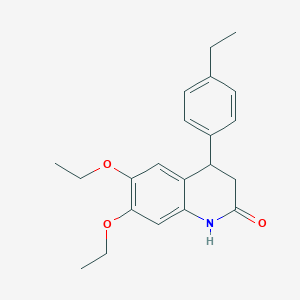![molecular formula C20H24IN3O4S B4756459 N-butyl-2-{[N-(4-iodophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4756459.png)
N-butyl-2-{[N-(4-iodophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide
Übersicht
Beschreibung
N-butyl-2-{[N-(4-iodophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is commonly referred to as BAY 85-8501 and is known for its ability to inhibit the activity of a specific protein known as heat shock protein 90 (Hsp90).
Wissenschaftliche Forschungsanwendungen
BAY 85-8501 has been extensively studied for its potential applications in the treatment of cancer. N-butyl-2-{[N-(4-iodophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide is known to play a crucial role in the stabilization and activation of several oncogenic proteins. Inhibition of this compound activity by BAY 85-8501 has been shown to lead to the degradation of these oncogenic proteins, resulting in the inhibition of cancer cell growth and proliferation. BAY 85-8501 has also been studied for its potential applications in the treatment of neurodegenerative diseases, as this compound has been shown to play a role in the stabilization and activation of several proteins involved in neurodegeneration.
Wirkmechanismus
BAY 85-8501 works by binding to the ATP-binding pocket of N-butyl-2-{[N-(4-iodophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide, thereby inhibiting its activity. This leads to the degradation of several oncogenic and neurodegenerative proteins that are dependent on this compound for their stability and activation.
Biochemical and Physiological Effects
BAY 85-8501 has been shown to have several biochemical and physiological effects. In vitro studies have shown that BAY 85-8501 inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In vivo studies have shown that BAY 85-8501 inhibits tumor growth and metastasis in several cancer models. BAY 85-8501 has also been shown to have neuroprotective effects in vitro and in vivo, by reducing neuronal death and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
BAY 85-8501 has several advantages for lab experiments. It is a highly specific inhibitor of N-butyl-2-{[N-(4-iodophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide, which makes it a valuable tool for studying the role of this compound in various biological processes. BAY 85-8501 is also highly potent, which allows for the use of lower concentrations in experiments. However, BAY 85-8501 has some limitations for lab experiments. It is a relatively new compound, which means that its pharmacokinetics and pharmacodynamics are not fully understood. Additionally, BAY 85-8501 is not water-soluble, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of BAY 85-8501. One direction is to further investigate its potential applications in the treatment of cancer and neurodegenerative diseases. Another direction is to study its pharmacokinetics and pharmacodynamics in more detail, in order to optimize its use in clinical trials. Additionally, future studies could investigate the use of BAY 85-8501 in combination with other drugs, in order to enhance its therapeutic efficacy.
Eigenschaften
IUPAC Name |
N-butyl-2-[[2-(4-iodo-N-methylsulfonylanilino)acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24IN3O4S/c1-3-4-13-22-20(26)17-7-5-6-8-18(17)23-19(25)14-24(29(2,27)28)16-11-9-15(21)10-12-16/h5-12H,3-4,13-14H2,1-2H3,(H,22,26)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQYDLFDLFGNGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC=C(C=C2)I)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24IN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(5-ethyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4756387.png)
![N-1,3-benzothiazol-2-yl-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4756391.png)
![2-(3-{[4-(4-methoxyphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}propyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4756396.png)
![4,5-dimethyl-2-{[(4-nitrophenyl)sulfonyl]amino}-3-thiophenecarboxamide](/img/structure/B4756402.png)

![5-({[(4-nitrobenzyl)thio]acetyl}amino)isophthalic acid](/img/structure/B4756423.png)

![N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B4756434.png)
![N-ethyl-2-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4756438.png)
![N-(2-chlorophenyl)-2-{5-[(3,5-dimethylphenoxy)methyl]-2-furoyl}hydrazinecarbothioamide](/img/structure/B4756439.png)
![1-benzyl-6-(4-bromophenyl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4756445.png)

